Contextual SAR: Efflux Pump Inhibition Potency Gap in 4-Oxo-4H-pyrido[1,2-a]pyrimidine Series
In a closely related series, the carbon-linked analogue 2-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine (prepared via Suzuki coupling) demonstrated specific MexAB-OprM efflux pump inhibitory activity, potentiating levofloxacin (LVFX) and aztreonam (AZT) in P. aeruginosa [1]. The target compound features an oxygen-linked acetamide side chain with a 4-fluorobenzyl amide, a structural motif not evaluated in that study. Class-level inference suggests that the switch from a direct C–C bond to an O–CH2–CO–NH– linker is expected to drastically alter both the electronic nature and the three-dimensional orientation of the fluorophenyl group, likely resulting in a quantitatively different activity profile; however, no direct potency data (e.g., IC50, MPC fold enhancement) exist for the target compound [1].
| Evidence Dimension | Efflux pump inhibitory activity (potentiation of LVFX/AZT in P. aeruginosa) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | 2-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine (Suzuki-coupled analogue): potentiation activity confirmed qualitatively in vitro [1] |
| Quantified Difference | Unknown; structural divergence precludes direct extrapolation |
| Conditions | P. aeruginosa strains; levofloxacin/aztreonam potentiation assays (Part 6 of Daiichi Sankyo series) [1] |
Why This Matters
This SAR gap means purchasers cannot assume the target compound possesses efflux pump inhibitory activity similar to the published Suzuki-coupled analogues; independent profiling is required.
- [1] Yoshida K, Nakayama K, Yokomizo Y, Ohtsuka M, Takemura M, Hoshino K, Kanda H, Namba K, Nitanai H, Zhang JZ, Lee VJ, Watkins WJ. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 6: Exploration of aromatic substituents. Bioorg Med Chem. 2006;14(24):8506-8518. View Source
